2-Butoxy-5-methylphenylboronic acid 2-Butoxy-5-methylphenylboronic acid
Brand Name: Vulcanchem
CAS No.: 480438-72-0
VCID: VC2004479
InChI: InChI=1S/C11H17BO3/c1-3-4-7-15-11-6-5-9(2)8-10(11)12(13)14/h5-6,8,13-14H,3-4,7H2,1-2H3
SMILES: B(C1=C(C=CC(=C1)C)OCCCC)(O)O
Molecular Formula: C11H17BO3
Molecular Weight: 208.06 g/mol

2-Butoxy-5-methylphenylboronic acid

CAS No.: 480438-72-0

Cat. No.: VC2004479

Molecular Formula: C11H17BO3

Molecular Weight: 208.06 g/mol

* For research use only. Not for human or veterinary use.

2-Butoxy-5-methylphenylboronic acid - 480438-72-0

Specification

CAS No. 480438-72-0
Molecular Formula C11H17BO3
Molecular Weight 208.06 g/mol
IUPAC Name (2-butoxy-5-methylphenyl)boronic acid
Standard InChI InChI=1S/C11H17BO3/c1-3-4-7-15-11-6-5-9(2)8-10(11)12(13)14/h5-6,8,13-14H,3-4,7H2,1-2H3
Standard InChI Key MIFKETUXFNRADI-UHFFFAOYSA-N
SMILES B(C1=C(C=CC(=C1)C)OCCCC)(O)O
Canonical SMILES B(C1=C(C=CC(=C1)C)OCCCC)(O)O

Introduction

Chemical Identity and Structure

2-Butoxy-5-methylphenylboronic acid (CAS: 480438-72-0) is an organoboron compound with the molecular formula C₁₁H₁₇BO₃ and a molecular weight of 208.06 g/mol . The compound features a phenyl ring with three key structural elements: a butoxy group (-OC₄H₉) at the 2-position, a methyl group (-CH₃) at the 5-position, and a boronic acid functional group (-B(OH)₂). This particular arrangement of substituents contributes to its unique reactivity profile and applications in synthetic chemistry.

The chemical structure can be represented through various standard chemical identifiers, which are essential for database searches and chemical information management. These identifiers include the IUPAC name, InChI string, and SMILES notation, all of which provide standardized ways to represent the compound's structure.

Chemical Identifiers

Identifier TypeValue
CAS Number480438-72-0
IUPAC Name(2-butoxy-5-methylphenyl)boronic acid
Molecular FormulaC₁₁H₁₇BO₃
Molecular Weight208.06 g/mol
InChIInChI=1S/C11H17BO3/c1-3-4-7-15-11-6-5-9(2)8-10(11)12(13)14/h5-6,8,13-14H,3-4,7H2,1-2H3
InChIKeyMIFKETUXFNRADI-UHFFFAOYSA-N
SMILESCCCCOC1=C(C=C(C)C=C1)B(O)O
PubChem CID3611527
MDL NumberMFCD04974068

The structural configuration of 2-Butoxy-5-methylphenylboronic acid is particularly significant because the position of the substituents influences its reactivity in chemical transformations, especially in coupling reactions where the boronic acid group plays a crucial role as a reactive center .

Physical and Chemical Properties

Understanding the physical and chemical properties of 2-Butoxy-5-methylphenylboronic acid is essential for its practical applications in laboratory and industrial settings. These properties determine its handling requirements, storage conditions, and behavior in chemical reactions.

Physical Properties

2-Butoxy-5-methylphenylboronic acid typically appears as a solid at room temperature, with specific physical characteristics that are important for its identification and handling .

PropertyValue
Physical StateSolid
AppearanceCrystalline powder
Melting Point85-90°C (literature value)
Boiling Point374.5±52.0°C (Predicted)
Density1.06±0.1 g/cm³ (Predicted)
pKa8.68±0.53 (Predicted)
SolubilitySlightly soluble in water; Soluble in common organic solvents

The compound's melting point range of 85-90°C provides a useful parameter for identity confirmation and purity assessment . The predicted boiling point and density values are useful for understanding its physical behavior, though these are computational estimates rather than experimentally determined values.

Chemical Reactivity

The chemical reactivity of 2-Butoxy-5-methylphenylboronic acid is primarily governed by its boronic acid functional group, which is known for its Lewis acidity and ability to participate in various transformations:

  • The boronic acid group (-B(OH)₂) can form reversible covalent bonds with diols, which is useful in biochemical applications and sensor development .

  • The compound can participate in nucleophilic substitution reactions, particularly at the boron center.

  • It exhibits moderate stability under ambient conditions but may be sensitive to moisture and air, potentially forming boroxines (cyclic anhydrides) .

  • The butoxy group enhances its solubility in organic solvents, while the boronic acid moiety provides reactivity in coupling reactions .

These chemical properties make 2-Butoxy-5-methylphenylboronic acid a versatile reagent in organic synthesis, particularly in reactions where controlled reactivity at the boron center is desired.

Applications in Organic Synthesis

2-Butoxy-5-methylphenylboronic acid has found significant applications in organic synthesis, primarily due to the versatile reactivity of the boronic acid functional group. Its applications span across multiple areas of chemical research and development.

Cross-Coupling Reactions

The most prominent application of 2-Butoxy-5-methylphenylboronic acid is in Suzuki-Miyaura cross-coupling reactions, which are palladium-catalyzed processes for forming carbon-carbon bonds between aryl halides and boronic acids . This reaction has become one of the most widely used methods for constructing biaryl systems, which are prevalent in pharmaceuticals, natural products, and advanced materials.

In these reactions, 2-Butoxy-5-methylphenylboronic acid serves as a nucleophilic partner, transferring its aryl group to an electrophilic aryl halide in the presence of a palladium catalyst and base. The presence of the butoxy and methyl substituents on the phenyl ring introduces specific electronic and steric factors that can influence the reaction outcome, potentially allowing for selective transformations.

Pharmaceutical Applications

In pharmaceutical research and development, 2-Butoxy-5-methylphenylboronic acid serves as a valuable intermediate in the synthesis of drug candidates . The compound's unique substitution pattern can be incorporated into potential pharmaceutical agents, providing specific structural elements that might influence biological activity.

Additionally, the compound may find applications in:

  • Development of enzyme inhibitors

  • Synthesis of receptor ligands

  • Preparation of biologically active molecules with specific structural requirements

The boronic acid functionality also allows for conversion to other groups through various transformations, expanding the range of structures that can be accessed from this starting material.

Materials Science Applications

In materials science, 2-Butoxy-5-methylphenylboronic acid contributes to the development of:

  • Advanced polymers with specific functional properties

  • Liquid crystal materials for display technologies

  • Sensor materials that utilize the boronic acid's ability to bind reversibly to diols

  • Functional materials with tailored electronic or optical properties

The compound's structure, featuring hydrophobic butoxy and methyl groups along with the reactive boronic acid moiety, makes it suitable for creating materials with specific interfacial properties or selective recognition capabilities.

ClassificationDetails
Signal WordWarning
Hazard StatementsH302: Harmful if swallowed
H315: Causes skin irritation
H319: Causes serious eye irritation
H335: May cause respiratory irritation
Water Hazard Class (Germany)WGK 3 (severe hazard to waters)

These classifications indicate that the compound requires careful handling to minimize risks to human health and the environment .

SupplierProduct InformationPurityPrice RangeEstimated Delivery
Cymit QuimicaREF: IN-DA003GTH
CAS: 480438-72-0
98%50.00 €~299.00 €Apr 2025
Cymit QuimicaREF: 54-OR360831
CAS: 480438-72-0
98%45.00 €~490.00 €Apr 2025
Cymit QuimicaREF: 10-F219414
CAS: 480438-72-0
95.0%To inquireMay 2025
Various suppliersContains varying amounts of anhydride95-98%VariableVaries by supplier

It should be noted that some product listings (such as Sigma-Aldrich's 565679) indicate the compound is discontinued , which may affect its availability from certain suppliers.

Product Specifications

Commercial products are typically characterized by:

  • Purity: Usually ≥95% or 98%

  • Form: Solid, typically as a crystalline powder

  • Packaging: Various sizes ranging from 100 mg to multiple grams

  • Note: Often contains varying amounts of anhydride, which can affect reactivity

When selecting a commercial source, researchers should consider the required purity for their specific application and verify the product specifications with the supplier.

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